Cas no 299950-47-3 (3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate)

3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a chromene-based organic compound featuring a benzothiazole substituent, which enhances its potential utility in photophysical and biochemical applications. The methanesulfonate group improves solubility and reactivity, facilitating further derivatization or formulation. Its structural framework suggests possible applications in fluorescence labeling or as a precursor for bioactive molecules due to the chromene core’s stability and the benzothiazole moiety’s electron-accepting properties. The ethyl and methyl substituents contribute to controlled steric and electronic effects, optimizing its performance in targeted synthetic or material science applications. This compound is suited for research in organic synthesis and functional material development.
3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate structure
299950-47-3 structure
Product Name:3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
CAS No:299950-47-3
MF:C20H17NO5S2
MW:415.482682943344
CID:6285223
PubChem ID:1889538
Update Time:2025-05-20

3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate Chemical and Physical Properties

Names and Identifiers

    • 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
    • CBMicro_011214
    • [3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] methanesulfonate
    • CHEMBL461208
    • SMSF0018185
    • 299950-47-3
    • F0308-0807
    • BIM-0011358.P001
    • 3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
    • CB14326
    • AKOS000531482
    • Z56175395
    • Inchi: 1S/C20H17NO5S2/c1-4-12-9-13-16(10-15(12)26-28(3,23)24)25-11(2)18(19(13)22)20-21-14-7-5-6-8-17(14)27-20/h5-10H,4H2,1-3H3
    • InChI Key: OCONJRWSQQWUHJ-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1=C(C)OC2C=C(C(CC)=CC=2C1=O)OS(C)(=O)=O

Computed Properties

  • Exact Mass: 415.05481499g/mol
  • Monoisotopic Mass: 415.05481499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 759
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 119Ų

3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate Pricemore >>

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3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate Related Literature

Additional information on 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

3-(1,3-Benzothiazol-2-yl)-6-Ethyl-2-Methyl-4-Oxo-4H-Chromen-7-Yl Methanesulfonate (CAS No. 299950-47-3)

The compound 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate, identified by the CAS registry number 299950-47-3, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their unique chemical properties and biological activities. The structure of this molecule incorporates a benzothiazole ring system, an ethyl group, a methyl group, and a methanesulfonate ester moiety, making it a versatile compound with diverse applications.

The benzothiazole moiety in this compound is a key structural feature that contributes to its reactivity and stability. Benzothiazoles are known for their aromaticity and ability to participate in various chemical reactions, including nucleophilic aromatic substitution and radical reactions. The presence of the methanesulfonate group further enhances the reactivity of the molecule, making it an excellent candidate for use in organic synthesis and drug development. Recent studies have highlighted the potential of benzothiazole derivatives as inhibitors of certain enzymes and as scaffolds for designing bioactive molecules.

In terms of physical properties, this compound exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated, revealing that it is resistant to hydrolysis under neutral conditions but can undergo cleavage under acidic or basic conditions. These properties make it suitable for use in both laboratory settings and industrial applications.

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4H-chromen-7-Yl methanesulfonate involves a multi-step process that typically begins with the preparation of the benzothiazole derivative followed by its coupling with the chromenone moiety. The introduction of the methanesulfonate group is achieved through a nucleophilic substitution reaction using methanesulfonyl chloride as the sulfonating agent. This method ensures high yields and excellent purity of the final product.

One of the most promising applications of this compound lies in its potential use as an intermediate in drug discovery. Recent research has demonstrated that benzothiazole-containing compounds can act as inhibitors of protein kinases, which are key targets in cancer therapy. Additionally, this compound has shown moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

In agricultural chemistry, this compound has been explored as a potential lead for developing new pesticides. Its ability to inhibit key enzymes involved in insect metabolism makes it a valuable candidate for further investigation. Field trials conducted under controlled conditions have indicated that it exhibits selective toxicity towards target pests while showing minimal adverse effects on non-target organisms.

The versatility of this compound also extends to materials science, where it has been investigated as a precursor for synthesizing advanced materials such as polymers and nanoparticles. Its unique reactivity allows for the formation of cross-linked networks with tailored mechanical properties, making it a potential candidate for use in high-performance composites.

Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity patterns of this compound. Quantum mechanical calculations have revealed that the methanesulfonate group significantly alters the electron distribution within the molecule, enhancing its ability to participate in polar interactions. This understanding has paved the way for designing more efficient synthetic routes and optimizing its performance in various applications.

In conclusion, 3-(1,3-benzothiazol-2-Yl)-6-Ethyl-2-Methyl-4-Oxo-4H-Chromen-7-Yl methanesulfonate (CAS No. 299950) is a multifaceted compound with immense potential across diverse fields. Its unique chemical structure, combined with its favorable physical properties and reactivity patterns, positions it as a valuable tool in modern chemistry and pharmacology.

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